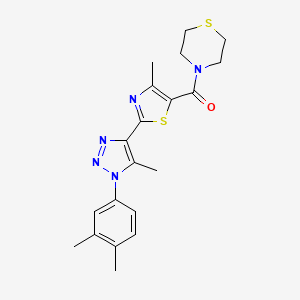![molecular formula C14H23ClN2O2 B2513430 phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride CAS No. 1170396-21-0](/img/structure/B2513430.png)
phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride is a chemical compound with the CAS Number: 1170396-21-0 . It has a molecular weight of 286.8 and its IUPAC name is phenyl 3-(dimethylamino)-2,2-dimethylpropylcarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O2.ClH/c1-14(2,11-16(3)4)10-15-13(17)18-12-8-6-5-7-9-12;/h5-9H,10-11H2,1-4H3,(H,15,17);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a melting point of 156 - 158 degrees Celsius . The compound should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride is often studied for its potential pharmacological properties. Researchers investigate its effects on various biological systems to understand its therapeutic potential, including its interactions with neurotransmitter systems and its potential as a drug candidate for treating neurological disorders .
Neurochemical Studies
This compound is used in neurochemical research to study its impact on neurotransmitter release and uptake. It helps in understanding the modulation of synaptic transmission and the role of specific neurotransmitters in brain function and behavior .
Toxicological Assessments
In toxicology, phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride is utilized to evaluate its safety profile. Studies focus on its cytotoxicity, potential side effects, and safe dosage ranges, which are crucial for its development as a therapeutic agent .
Biochemical Pathway Analysis
Researchers use this compound to investigate biochemical pathways, particularly those involving enzyme interactions and metabolic processes. It serves as a tool to dissect complex biochemical networks and understand the molecular mechanisms underlying various physiological and pathological conditions .
Cellular and Molecular Biology
In cellular and molecular biology, phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride is employed to study cell signaling pathways, gene expression, and protein interactions. It aids in elucidating the cellular responses to different stimuli and the regulation of cellular functions .
Medicinal Chemistry
This compound is a subject of interest in medicinal chemistry for the design and synthesis of new therapeutic agents. Researchers explore its chemical structure to develop analogs with improved efficacy and reduced toxicity, contributing to the advancement of drug discovery .
Behavioral Pharmacology
Behavioral pharmacologists use phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride to study its effects on animal behavior. These studies help in understanding the compound’s potential impact on mood, cognition, and motor functions, providing insights into its possible therapeutic applications .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard for the development and validation of analytical methods. It helps in the accurate quantification and identification of similar compounds in various samples, ensuring the reliability of analytical results .
These applications highlight the versatility and importance of phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride in scientific research, spanning multiple disciplines and contributing to our understanding of complex biological systems.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,11-16(3)4)10-15-13(17)18-12-8-6-5-7-9-12;/h5-9H,10-11H2,1-4H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWGIULJCIKVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OC1=CC=CC=C1)CN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)
![3-(dimethylamino)-N-[1-(5-thiophen-2-ylpyrazolidine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2513361.png)






